molecular formula C12H12OS B7845602 (5-p-Tolylthiophen-2-yl)methanol

(5-p-Tolylthiophen-2-yl)methanol

Cat. No.: B7845602
M. Wt: 204.29 g/mol
InChI Key: ZTYLLEOIWPCEAA-UHFFFAOYSA-N
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Description

(5-p-Tolylthiophen-2-yl)methanol is a thiophene derivative characterized by a tolyl group attached to the fifth position of the thiophene ring and a methanol group at the second position. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Direct Synthesis: The compound can be synthesized through the direct reaction of 5-p-tolylthiophene with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

  • Cross-Coupling Reactions: Another method involves cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 5-p-tolylthiophene-2-boronic acid is reacted with an appropriate halide in the presence of a palladium catalyst.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often produced using a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure high yield and purity.

  • Continuous Flow Process: Some industries may employ a continuous flow process, which allows for the continuous production of the compound, enhancing efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding thiol derivative.

  • Substitution: Substitution reactions can occur at the tolyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: (5-p-Tolylthiophen-2-yl)carboxylic acid

  • Reduction: (5-p-Tolylthiophen-2-yl)methanethiol

  • Substitution: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(5-p-Tolylthiophen-2-yl)methanol has found applications in various scientific research fields:

  • Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.

  • Biology: The compound exhibits biological activities, such as antimicrobial and antioxidant properties.

  • Industry: It is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which (5-p-Tolylthiophen-2-yl)methanol exerts its effects involves its interaction with molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The specific molecular targets and pathways may vary depending on the biological context and the specific derivative being studied.

Comparison with Similar Compounds

  • (5-methylthiophen-2-yl)methanol

  • (5-phenylthiophen-2-yl)methanol

  • (5-nitrothiophen-2-yl)methanol

  • (5-bromothiophen-2-yl)methanol

Properties

IUPAC Name

[5-(4-methylphenyl)thiophen-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12OS/c1-9-2-4-10(5-3-9)12-7-6-11(8-13)14-12/h2-7,13H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYLLEOIWPCEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(S2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl (5-p-tolylthiophen-2-yl)benzoate (5.0 mmol) in THF (20 mL) at 0° C. was slowly added LAH (1.0 M in THF, 6.0 mL). The reaction was then stirred at room temperature for 3 hours, and water (0.24 mL), 15% aqueous NaOH (0.24 mL), and water (0.72 mL) were added to the reaction mixture. After 30 minutes, the reaction mixture was filtered through celite and concentrated to give the pure product 13.1 (0.95 g). MS ESI (pos.) m/e 205.0 (M+H).
Name
methyl (5-p-tolylthiophen-2-yl)benzoate
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.24 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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